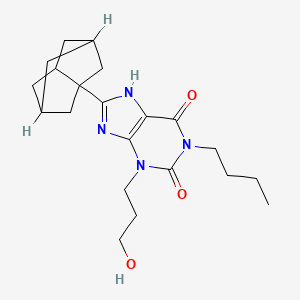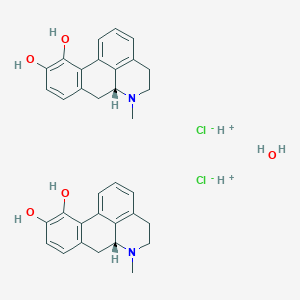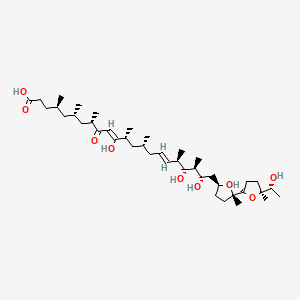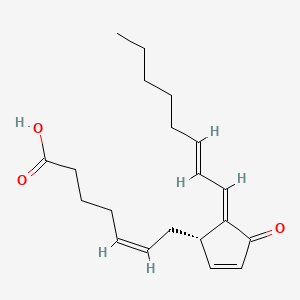
CGP 78608
Übersicht
Beschreibung
CGP 78608 is a highly potent and selective antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. It is known for its ability to enhance GluN1/GluN3A responses, converting small and rapidly desensitizing currents into large and stable responses . This compound has significant implications in neuroscience research due to its unique properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CGP 78608 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Glycin-Bindungsstelle von NMDA-Rezeptoren und ihrer Rolle bei der exzitatorischen Neurotransmission verwendet.
Biologie: Hilft beim Verständnis der Funktion von NMDA-Rezeptoren in verschiedenen biologischen Prozessen, einschließlich synaptischer Plastizität und Gedächtnisbildung.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von neurologischen Erkrankungen wie Epilepsie, Schizophrenie und neurodegenerativen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf NMDA-Rezeptoren abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an der Glycinstelle des NMDA-Rezeptors, insbesondere an den GluN1/GluN3A-Untereinheiten, bindet. Diese Bindung verstärkt die Glycinströme, die durch diese Untereinheiten vermittelt werden, was zu einer verstärkten Rezeptoraktivierung führt. Die molekularen Zielstrukturen umfassen die Glycin-Bindungsstelle des NMDA-Rezeptors, und die beteiligten Signalwege hängen mit der exzitatorischen Neurotransmission und synaptischen Plastizität zusammen .
Wirkmechanismus
Target of Action
CGP 78608, also known as [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid or E53G4C95XT, is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor . The primary targets of this compound are the GluN1 and GluN3A subunits of the NMDA receptor .
Mode of Action
This compound acts as a potentiator of GluN1/GluN3A-mediated glycine currents . It greatly enhances GluN1/GluN3A responses, converting small and rapidly desensitizing currents into large and stable responses . This compound decreases glycine sensitivity of GluN1/GluN3A receptors through an inter-subunit allosteric effect between GluN1 and GluN3A agonist-binding domain (ABD) sites .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of NMDA receptors. NMDA receptors are critical for normal brain function and are implicated in various central nervous system disorders including epilepsy, mental retardation, and schizophrenia . The modulation of these receptors by this compound can affect synaptic strength and neuronal plasticity .
Pharmacokinetics
It is known that the compound has anticonvulsant activities , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The molecular and cellular effects of this compound’s action include the potentiation of GluN1/GluN3A-mediated glycine currents and the transformation of small and rapidly desensitizing currents into large and stable responses . This can lead to changes in synaptic strength and neuronal plasticity .
Action Environment
It is known that the function of nmda receptors, the primary targets of this compound, can be influenced by various factors such as ph, temperature, and the presence of other neurotransmitters .
Biochemische Analyse
Biochemical Properties
CGP 78608 acts as a potentiator of GluN1/GluN3A-mediated glycine currents . It interacts with the GluN1 and GluN3A subunits of the NMDA receptor, converting small and rapidly desensitizing currents into large and stable responses .
Cellular Effects
This compound has transformative properties on GluN1/GluN3A receptors . It affects cell function by influencing cell signaling pathways related to the NMDA receptor. The compound’s interaction with the GluN1 and GluN3A subunits can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glycine site of the NMDA receptor . This binding interaction enhances the responses of the GluN1/GluN3A subunits, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to convert small and rapidly desensitizing currents into large and stable responses . This suggests that the compound has a long-term effect on cellular function. More in vitro or in vivo studies are needed to further understand its stability and degradation.
Metabolic Pathways
It is known to interact with the GluN1 and GluN3A subunits of the NMDA receptor
Vorbereitungsmethoden
Die Synthese von CGP 78608 umfasst mehrere Schritte, darunter die Bildung eines Phosphonsäurederivats. Der Syntheseweg beinhaltet typischerweise die Substitution von Wasserstoff, das an Phosphor gebunden ist, mit einer 1-{[(7-Brom-2,3-dioxo-1,2,3,4-tetrahydrochinoxalin-5-yl)methyl]amino}ethylgruppe . Die Reaktionsbedingungen erfordern häufig eine präzise Steuerung der Temperatur und des pH-Werts, um die Reinheit und Ausbeute des gewünschten Produkts sicherzustellen. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um this compound in großen Mengen zu produzieren .
Analyse Chemischer Reaktionen
CGP 78608 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Vergleich Mit ähnlichen Verbindungen
CGP 78608 ist aufgrund seiner hohen Potenz und Selektivität für die Glycin-Bindungsstelle des NMDA-Rezeptors einzigartig. Ähnliche Verbindungen sind:
CGP 61594: Ein weiterer NMDA-Rezeptor-Antagonist mit unterschiedlichen Bindungseigenschaften.
L-701,324: Ein selektiver Antagonist für die Glycinstelle des NMDA-Rezeptors.
5,7-Dichlorokynurensäure: Ein potenter Antagonist an der Glycinstelle des NMDA-Rezeptors. This compound zeichnet sich durch seine Fähigkeit aus, GluN1/GluN3A-vermittelte Glycinströme zu verstärken, was bei anderen ähnlichen Verbindungen nicht beobachtet wird
Eigenschaften
IUPAC Name |
[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHVUSPVHRVFL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043886 | |
| Record name | CGP 78608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206648-13-7 | |
| Record name | CGP-78608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 78608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-78608 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) and how does it exert its effects?
A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) acts as a selective antagonist at the glycine-binding site (GlycineB site) of the N-methyl-D-aspartate (NMDA) receptor. [, ] These receptors are crucial for various neuronal processes, including pain perception. By blocking the GlycineB site, [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) prevents glycine binding, which is necessary for NMDA receptor activation. This inhibition, in turn, modulates the receptor's activity and impacts downstream signaling pathways involved in pain transmission.
Q2: What is the significance of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) in studying the role of NMDA receptors in pain?
A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) plays a crucial role in dissecting the specific contribution of the NMDA receptor's glycine-binding site in pain pathways. Research has shown that intrathecal administration of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) can reduce hyperalgesia (increased sensitivity to pain) induced by the activation of group I metabotropic glutamate receptors (mGluRs). [] This suggests a potential link between mGluRs, NMDA receptors, and the development of chronic pain states.
Q3: How does [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) help researchers understand the mechanism of action of lidocaine in pain management?
A: Studies have investigated the role of glycinergic mechanisms, particularly those involving NMDA receptors, in the analgesic effects of lidocaine. [, ] Researchers found that co-administration of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) with lidocaine in a rat model of neuropathic pain reduced lidocaine's antinociceptive effects. [] This suggests that the GlycineB site on NMDA receptors might be involved in mediating some of lidocaine's pain-relieving properties.
Q4: Can [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) differentiate between various subtypes of NMDA receptors?
A: While [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) effectively targets the glycine-binding site common to most NMDA receptors, recent research has unveiled its potential to discriminate between subtypes. For instance, [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) has shown limited activity against GluN1/GluN3A receptors, a less common NMDA receptor subtype. [] This selectivity makes it a valuable tool for studying the unique roles of different NMDA receptor subtypes in the nervous system.
Q5: How is [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) utilized in structural biology studies of NMDA receptors?
A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) has been instrumental in determining the crystal structure of NMDA receptors. [] By co-crystallizing the GluN1/GluN2A NMDA receptor with both glutamate and [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound), researchers gain valuable insights into the receptor's conformation when bound to its agonist and antagonist simultaneously. This information is crucial for understanding the receptor's activation mechanism and for designing new drugs targeting specific receptor conformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


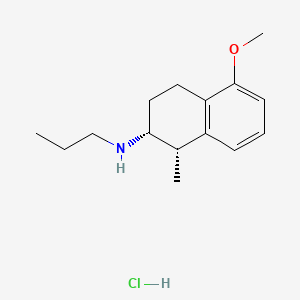
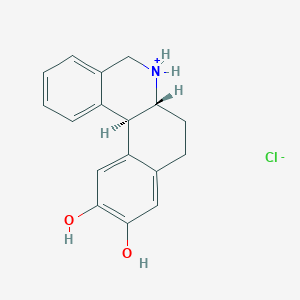
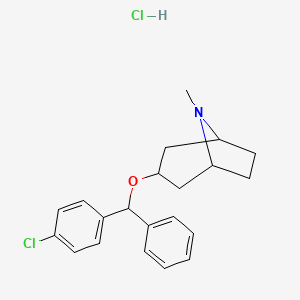
![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

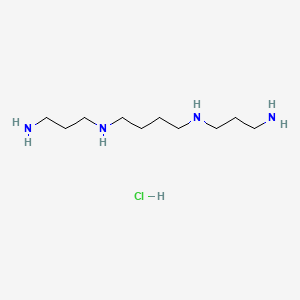

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)

